

A Comparative Guide to Theoretical Models for Acetone Hydration Equilibrium

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Compound of Interest

Compound Name: *Propane-2,2-diol*

CAS No.: 558-18-9

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Theoretical and Experimental Data on Acetone Hydration.

The hydration of acetone, a fundamental process in organic chemistry, represents a key model system for understanding the interaction of carbonyl compounds with aqueous environments. This guide provides a comparative analysis of experimental data and theoretical models for the acetone hydration equilibrium, offering valuable insights for researchers in fields ranging from physical organic chemistry to drug development, where understanding such equilibria is crucial.

Data Presentation: A Side-by-Side Look at Experimental and Theoretical Values

The equilibrium for the hydration of acetone to form 2,2-propanediol is characterized by the equilibrium constant, K_{hyd} . Experimental determination, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, has established a consistent value for this constant. Various theoretical models have been employed to predict this equilibrium, with varying degrees of success. The following table summarizes the available quantitative data.

| Method | Reported Value (K _{hyd}) | Gibbs Free Energy ($\Delta G^\circ_{\text{hyd}}$) (kJ/mol) | Reference |
|---|---|--|-----------|
| Experimental (1H NMR) | 2.0 x 10 ⁻³ | +15.4 | [1][2] |
| Theoretical (pK _a -based estimation) | ~2.0 x 10 ⁻³ | ~+15.4 | [3] |
| Theoretical (DFT - General Observation) | Mean error of ~1 log unit for carbonyls | - | [4] |

Note: The Gibbs Free Energy ($\Delta G^\circ_{\text{hyd}}$) is calculated from the equilibrium constant (K_{hyd}) using the equation $\Delta G^\circ = -RT \ln(K_{\text{hyd}})$, where R is the gas constant (8.314 J/mol·K) and T is the temperature (298 K).

Experimental Protocol: Determination of Acetone Hydration Equilibrium by 1H NMR Spectroscopy

The primary experimental technique for determining the acetone hydration equilibrium constant is 1H NMR spectroscopy. This method allows for the direct observation and quantification of both the hydrated (gem-diol) and non-hydrated (keto) forms of acetone at equilibrium.

Methodology:

- **Sample Preparation:** A solution of acetone in a deuterated solvent (typically D₂O) of known concentration is prepared in an NMR tube.
- **NMR Data Acquisition:** The 1H NMR spectrum of the solution is acquired on a high-resolution NMR spectrometer.
- **Spectral Analysis:** The spectrum will show distinct signals corresponding to the methyl protons of the keto form of acetone and the methyl protons of the 2,2-propanediol (the hydrated form).
- **Integration of Signals:** The integral of the proton signals for both the keto and gem-diol forms are carefully measured. The ratio of these integrals is directly proportional to the molar ratio

of the two species at equilibrium.

- Calculation of K_{hyd} : The equilibrium constant is calculated using the following equation:

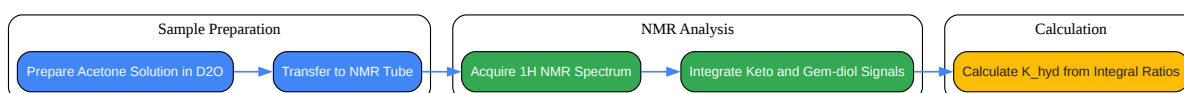
$$K_{hyd} = \frac{[2,2\text{-propanediol}]}{[\text{Acetone}]}$$

where the concentrations are determined from the integrated signal intensities.

Mandatory Visualization

Experimental Workflow for K_{hyd} Determination

The following diagram illustrates the experimental workflow for determining the acetone hydration equilibrium constant using ^1H NMR spectroscopy.

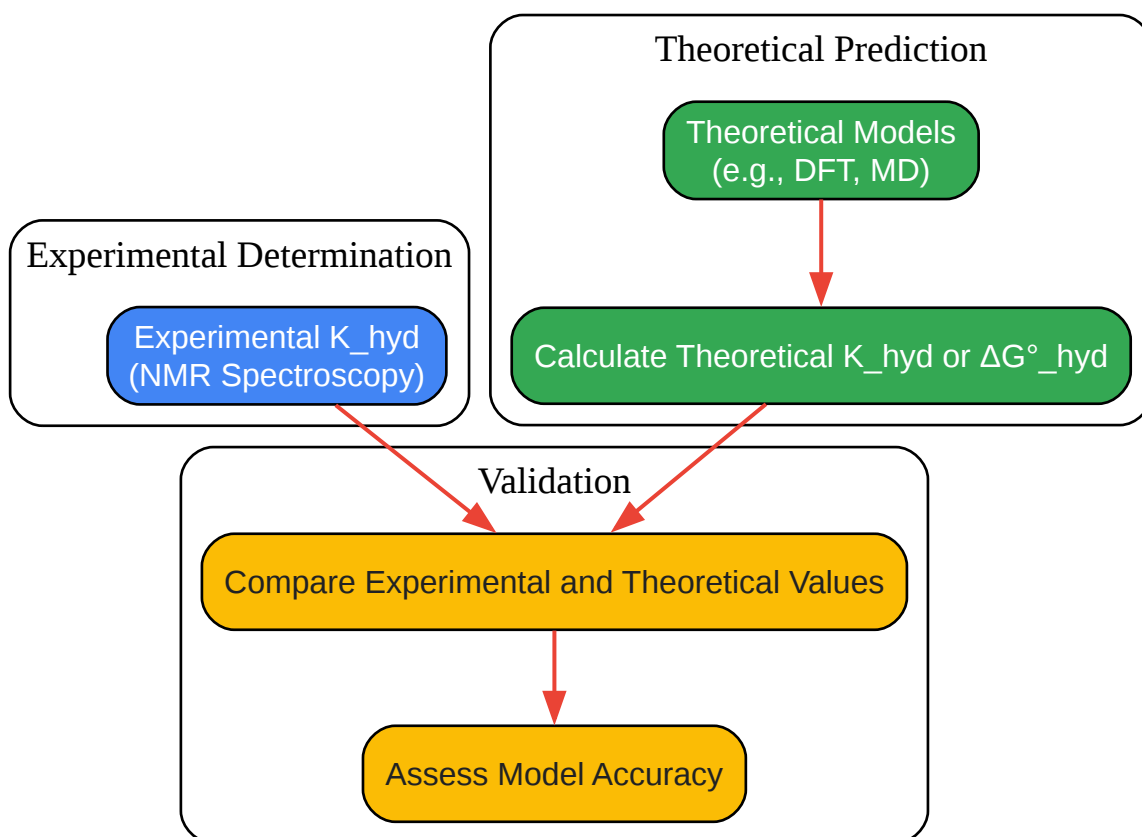


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Experimental workflow for determining K_{hyd} .

Logical Relationship: Theoretical Model Validation

This diagram outlines the logical process of validating theoretical models against experimental data for acetone hydration equilibrium.



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Validation of theoretical models against experimental data.

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References

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